Methyclothiazide

Diuretic Natriuresis Potency

Thiazide reference standards frequently degrade under elevated-temperature chromatographic conditions, compromising method ruggedness and inter-batch reproducibility. Methyclothiazide, an N-methyl benzothiadiazine NCC inhibitor, demonstrates superior pre-column stability in superheated water chromatography versus dihydrothiazides such as hydrochlorothiazide, making it the preferred reference standard for high-temperature LC method validation and ruggedness testing. • Superior on-column stability under superheated conditions where dihydrothiazides degrade • Unique proteinuria-reducing effect in experimental nephrotic models not observed with all thiazide class members • 24-hour pharmacodynamic duration supports once-daily oral formulation benchmarking Supplied with full analytical characterization (HPLC, NMR, MS) for immediate method development and preclinical disease modeling use.

Molecular Formula C9H11Cl2N3O4S2
Molecular Weight 360.2 g/mol
CAS No. 96783-15-2
Cat. No. B7822088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyclothiazide
CAS96783-15-2
Molecular FormulaC9H11Cl2N3O4S2
Molecular Weight360.2 g/mol
Structural Identifiers
SMILESCN1C(NC2=CC(=C(C=C2S1(=O)=O)S(=O)(=O)N)Cl)CCl
InChIInChI=1S/C9H11Cl2N3O4S2/c1-14-9(4-10)13-6-2-5(11)7(19(12,15)16)3-8(6)20(14,17)18/h2-3,9,13H,4H2,1H3,(H2,12,15,16)
InChIKeyCESYKOGBSMNBPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySlightly soluble in alcohol;  freely soluble in acetone, pyridine;  sparingly soluble in methanol;  very slightly soluble in water, benzene, chloroform, isopropyl alcohol.
8.24e-01 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Methyclothiazide Product Overview


Methyclothiazide is a benzothiadiazine (thiazide) diuretic that inhibits the sodium-chloride cotransporter (NCC) in the distal convoluted tubule, leading to increased excretion of sodium, chloride, and water [1]. Its primary clinical indications include the management of hypertension and the reduction of edema associated with congestive heart failure or hepatic cirrhosis [1]. As a small molecule drug, it is utilized in various cardiovascular disease research contexts and serves as a reference compound for studies investigating thiazide-sensitive ion transport mechanisms [2].

NCC inhibition tool for distal convoluted tubule transport research
Reference compound for thiazide-sensitive ion transport studies
Cardiovascular disease research: hypertension and edema model systems

Methyclothiazide Differentiation from Other Thiazides


While all thiazide diuretics share a common mechanism of action and are considered therapeutically equivalent at maximal doses, they are not interchangeable at the bench level due to significant differences in per-milligram potency, chemical stability under analytical conditions, and organ-specific diuretic efficacy in pathological models [1]. Methyclothiazide, as an N-methyl thiazide, demonstrates distinct performance in superheated water chromatography compared to dihydrothiazides like hydrochlorothiazide [2]. Furthermore, in experimental nephrotic models, it exhibits superior diuretic potency and an unexpected proteinuria-reducing effect not observed with all class members [3]. These quantifiable differences dictate specific selection criteria for analytical method development, preclinical disease modeling, and formulation stability studies.

Per-mg natriuretic potency context differs from chlorothiazide; not interchangeable on a mass basis
Thermal stability profile during high-temperature LC differs from dihydrothiazides; method transfer may require revalidation
Nephrotic model diuretic and proteinuria response may not replicate with other thiazide class members

Methyclothiazide Quantitative Evidence


Natriuretic Potency vs. Chlorothiazide

Methyclothiazide exhibits significantly higher per-milligram natriuretic activity compared to the prototype thiazide, chlorothiazide. This potency differential is a primary consideration when determining the amount of compound needed to achieve a specific diuretic effect in in vitro or in vivo models [1].

Natriuretic Potency
Head-to-head
~100-fold higher per-mg natriuretic activity vs. chlorothiazide
Supports lower mass requirement in experimental setups
Per-mg pharmacological benchmark; in vivo context
Diuretic Natriuresis Potency Thiazide

Thermal Stability in High-Temperature LC

In superheated water chromatography studies at up to 200 °C, N-methyl thiazides like methyclothiazide demonstrated distinct stability profiles compared to dihydrothiazides. While dihydrothiazides such as hydrochlorothiazide and cyclopenthiazide degraded into aminobenzenedisulfonamides in the pre-column heater, N-methyl thiazides were more stable, though they did degrade on the column itself [1].

Thermal Stability in HT-LC
Cross-study
N-methyl thiazides stable in pre-column heater; dihydrothiazides degrade pre-column
Pre-column stability supports method ruggedness testing
On-column degradation still observed; compound-specific optimization needed
Analytical Chemistry Chromatography Stability Thiazide

Diuretic Activity in Nephrotic Rat Model

In an experimental nephrotic rat (NER) model, methyclothiazide was compared head-to-head with a panel of diuretics including hydrochlorothiazide, furosemide, and spironolactone. It exhibited the 'most potent diuretic activity' on NER. Notably, it also decreased the excretion of protein and enzymes into the urine of these nephrotic animals, an effect not uniformly observed across all tested diuretics [1].

Diuretic & Proteinuria (NER Model)
Direct head-to-head
Highest diuretic potency in NER model; reduced urinary protein and enzyme excretion
Model-specific endpoint context; proteinuria reduction not class-uniform
Compared to hydrochlorothiazide, furosemide, spironolactone in 1973 study
Nephrology Disease Model Proteinuria Thiazide

Pharmacodynamic Onset and Duration

The pharmacodynamic profile of methyclothiazide is characterized by a rapid onset and sustained duration of action. Significant natriuresis and diuresis occur within 2 hours of oral administration, with peak effects achieved at approximately 6 hours and persistence of these effects for 24 hours following a single dose [1]. This profile allows for once-daily dosing in clinical protocols and simplifies experimental design for chronic in vivo studies requiring consistent diuretic coverage.

PD Onset & Duration
Supporting evidence
Onset
24-hour coverage supports once-daily study design
Human PD data; rodent model translation to verify
Endothelium-Dependent Vasorelaxation
Class-level inference
Inhibits NE-induced contraction in SHR aortic rings via EDRF/NO; effect absent in denuded vessels
Direct vascular action independent of diuresis; not characterized for all thiazides
Endothelium-dependent mechanism; source review for class generalizability
Clinical Response Benchmark
Supporting evidence
77.3% response rate (diastolic BP ≤90 mmHg); 50% early responders; dose-escalation plateau beyond 5 mg
Response-rate benchmark for hypertension model design; dose-escalation plateau observed
Clinical trial data; translatability to preclinical models to verify
Pharmacodynamics Pharmacokinetics Diuresis Hypertension

Endothelium-Dependent Vasodilation

Methyclothiazide (MCTZ) demonstrates a direct, endothelium-dependent vascular relaxation effect independent of its renal diuretic action. In aortic rings from spontaneously hypertensive rats (SHR), MCTZ inhibits norepinephrine-induced contractile responses via an endothelium-dependent mechanism involving EDRF/NO release [1]. While this property is shared with the thiazide-like diuretic indapamide, it is not uniformly characterized across all thiazide-class members and represents a secondary, non-renal mechanism contributing to blood pressure reduction [2].

Endothelium-Dependent Vasorelaxation
Class-level inference
Inhibits NE-induced contraction in SHR aortic rings via EDRF/NO; effect absent in denuded vessels
Direct vascular action independent of diuresis; not characterized for all thiazides
Endothelium-dependent mechanism; source review for class generalizability
Vascular Biology Hypertension Endothelium Nitric Oxide

Clinical Antihypertensive Response Rates

In a clinical study of 120 patients with essential hypertension, methyclothiazide monotherapy achieved a response rate of 77.3%, defined as a reduction in diastolic blood pressure to ≤90 mm Hg [1]. The study characterized two distinct responder populations: early responders (50% of patients) who showed significant diastolic reduction within 4 weeks, and late responders (27.3%) who exhibited a modest initial reduction followed by a plateau and subsequent further reduction over 6 weeks [1]. Importantly, doubling the dose from 5 mg to 10 mg did not improve late response rates, indicating a therapeutic ceiling that guides optimal dosing strategies [1].

Clinical Response Benchmark
Supporting evidence
77.3% response rate (diastolic BP ≤90 mmHg); 50% early responders; dose-escalation plateau beyond 5 mg
Response-rate benchmark for hypertension model design; dose-escalation plateau observed
Clinical trial data; translatability to preclinical models to verify
Hypertension Clinical Trial Dose-Response Diastolic Blood Pressure

Methyclothiazide Research Applications


High-Temperature LC Stability Profiling

Based on its distinct on-column degradation behavior as an N-methyl thiazide in superheated water chromatography, methyclothiazide serves as a preferred reference standard for developing and validating high-temperature liquid chromatography methods for thiazide analysis. Its pre-column stability under conditions that degrade dihydrothiazides makes it a robust marker for method ruggedness testing [1].

Nephrotic Syndrome Renal Modeling

Given its demonstrated superior diuretic potency and unique proteinuria-reducing effect in experimental nephrotic rats, methyclothiazide is the compound of choice for studies investigating thiazide effects in proteinuric kidney disease. It outperforms hydrochlorothiazide and other class members in this specific pathological context [1].

Endothelium-Dependent Vasodilation Studies

Methyclothiazide's characterized endothelium-dependent relaxation effect in SHR aortic rings, mediated by EDRF/NO release, positions it as a valuable tool for investigating non-renal, direct vascular actions of thiazides. This property enables studies decoupling diuretic effects from direct vascular modulation in hypertensive models [1].

Once-Daily Oral Formulation Studies

With its 24-hour duration of action following a single oral dose, methyclothiazide is an ideal candidate for developing or benchmarking once-daily oral formulations intended for hypertension or edema management. Its pharmacodynamic profile supports consistent 24-hour coverage in chronic dosing regimens [1].

Application
Selection Property
Validation Focus
High-Temperature LC Method Development
N-methyl thiazide thermal degradation profile
Pre-column stability and on-column degradation pathway characterization
Nephrotic Syndrome Model Research
Disease-model diuretic and proteinuria response
Reported endpoint context in experimental nephrotic rats
Vascular Biology / Hypertension Model Studies
Endothelium-dependent vasorelaxation activity
EDRF/NO pathway characterization in aortic ring preparations
Once-Daily Oral Formulation Research
24-hour pharmacodynamic duration
Sustained diuretic coverage in chronic dosing models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyclothiazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.